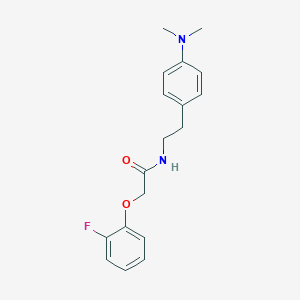

N-(4-(dimethylamino)phenethyl)-2-(2-fluorophenoxy)acetamide

CAS No.: 953170-52-0

Cat. No.: VC6477280

Molecular Formula: C18H21FN2O2

Molecular Weight: 316.376

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 953170-52-0 |

|---|---|

| Molecular Formula | C18H21FN2O2 |

| Molecular Weight | 316.376 |

| IUPAC Name | N-[2-[4-(dimethylamino)phenyl]ethyl]-2-(2-fluorophenoxy)acetamide |

| Standard InChI | InChI=1S/C18H21FN2O2/c1-21(2)15-9-7-14(8-10-15)11-12-20-18(22)13-23-17-6-4-3-5-16(17)19/h3-10H,11-13H2,1-2H3,(H,20,22) |

| Standard InChI Key | HQYXILFIIJHDPM-UHFFFAOYSA-N |

| SMILES | CN(C)C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC=C2F |

Introduction

Chemical Structure and Molecular Properties

N-(4-(Dimethylamino)phenethyl)-2-(2-fluorophenoxy)acetamide belongs to the acetamide class, featuring a phenethylamine core substituted with a dimethylamino group at the para position and a 2-fluorophenoxyacetamide moiety. The molecular formula is inferred as C₁₈H₂₀FN₂O₂, with a molecular weight approximating 300.4 g/mol based on analogous compounds . Key structural elements include:

-

Dimethylamino group (-N(CH₃)₂): Enhances lipophilicity and potential receptor-binding interactions.

-

2-Fluorophenoxy group: Introduces electron-withdrawing effects, influencing metabolic stability and binding affinity.

-

Acetamide linker: Facilitates hydrogen bonding with biological targets.

Comparative molecular properties of related acetamides are summarized below:

Synthesis and Characterization

Synthetic Pathways

The compound is likely synthesized via a two-step process:

-

Acylation of 4-(Dimethylamino)phenethylamine: Reaction with 2-fluorophenoxyacetyl chloride in the presence of a base (e.g., triethylamine) forms the acetamide bond .

-

Purification: Column chromatography or recrystallization ensures high purity, as demonstrated for analogous compounds.

Industrial-Scale Production

Continuous flow reactors and automated systems may optimize yield and scalability, minimizing side reactions common in batch processes .

Analytical Methods

| Technique | Application | Example Conditions |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | C18 column, acetonitrile/water gradient, UV detection at 254 nm |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation | ¹H NMR (400 MHz, DMSO-d₆): δ 7.8–6.5 (aromatic), 3.1 (N-CH₃) |

| Mass Spectrometry (MS) | Molecular weight confirmation | ESI-MS: m/z 301.2 [M+H]⁺ |

Applications and Research Directions

Therapeutic Prospects

-

Analgesia: Structural similarities to mu-opioid receptor agonists suggest potential pain-relief applications.

-

Neuropsychiatry: Dopaminergic modulation could address depression or Parkinson’s disease .

Industrial Relevance

-

Chemical Probes: Study GPCR signaling pathways in drug discovery.

Limitations and Future Research

-

Synthetic Challenges: Scalability of fluorophenoxy precursors.

-

Biological Data Gap: In vitro and in vivo efficacy/toxicology studies required.

-

Structural Optimization: Tailoring substituents for target selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume